3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride
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Overview
Description
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H11BrCl2N2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.
Preparation Methods
The synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride typically involves the bromination of 5,6,7,8-tetrahydro-1,7-naphthyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form tetrahydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of naphthyridine derivatives and their potential as drug candidates.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride involves its interaction with molecular targets in biological systems. The bromine atom and the naphthyridine ring structure allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride include other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activity and use in medicinal chemistry.
1,6-Naphthyridine: Exhibits pharmacological activities, including anticancer and antimicrobial properties.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-7-3-6-1-2-10-5-8(6)11-4-7;;/h3-4,10H,1-2,5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOZQULMJVQNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=N2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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